3-Amino-2-(2-bromo-4-chlorophenyl)propanoic acid 3-Amino-2-(2-bromo-4-chlorophenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15903938
InChI: InChI=1S/C9H9BrClNO2/c10-8-3-5(11)1-2-6(8)7(4-12)9(13)14/h1-3,7H,4,12H2,(H,13,14)
SMILES:
Molecular Formula: C9H9BrClNO2
Molecular Weight: 278.53 g/mol

3-Amino-2-(2-bromo-4-chlorophenyl)propanoic acid

CAS No.:

Cat. No.: VC15903938

Molecular Formula: C9H9BrClNO2

Molecular Weight: 278.53 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-2-(2-bromo-4-chlorophenyl)propanoic acid -

Specification

Molecular Formula C9H9BrClNO2
Molecular Weight 278.53 g/mol
IUPAC Name 3-amino-2-(2-bromo-4-chlorophenyl)propanoic acid
Standard InChI InChI=1S/C9H9BrClNO2/c10-8-3-5(11)1-2-6(8)7(4-12)9(13)14/h1-3,7H,4,12H2,(H,13,14)
Standard InChI Key HXVVFCJCMRFZMH-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1Cl)Br)C(CN)C(=O)O

Introduction

Structural Characteristics and Molecular Properties

Spectroscopic and Computational Data

Computational models predict key spectroscopic features:

  • IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

  • NMR: The phenyl ring’s deshielded protons are expected to resonate between δ 7.2–7.8 ppm, while the β-protons adjacent to the amino group appear near δ 3.1–3.5 ppm .

PropertyValue
Molecular Weight278.53 g/mol
XLogP3-0.5
Topological Polar SA63.3 Ų
Heavy Atom Count14
Rotatable Bonds3

Synthetic Pathways and Industrial Relevance

Laboratory-Scale Synthesis

The synthesis of this compound is inferred from patented methodologies for analogous structures. A representative route involves:

  • Friedel-Crafts Acylation: Bromination of 4-chlorophenylacetic acid using Br₂/FeBr₃ yields 2-bromo-4-chlorophenylacetic acid .

  • Mannich Reaction: Condensation with formaldehyde and ammonia introduces the β-amino group, forming the target compound .

Key reaction conditions include anhydrous solvents (e.g., THF), temperatures of 0–25°C, and catalytic Lewis acids (e.g., ZnCl₂) . Yields are optimized to >75% through controlled stoichiometry and inert atmospheres .

Scalability and Process Optimization

Industrial production employs continuous-flow reactors to enhance efficiency and safety during bromination steps . Purification via recrystallization from ethanol/water mixtures achieves >98% purity, critical for pharmaceutical intermediates .

Chemical Reactivity and Functionalization

Nucleophilic and Electrophilic Sites

The carboxylic acid moiety participates in esterification and amidation reactions, while the amino group undergoes acylation or alkylation. The bromine atom at the phenyl ring’s 2-position is susceptible to Suzuki-Miyaura cross-coupling, enabling aryl-aryl bond formation .

Stability and Degradation Pathways

Under acidic conditions (pH < 3), decarboxylation occurs at elevated temperatures (>80°C), forming 3-amino-2-(2-bromo-4-chlorophenyl)propane . Photodegradation studies indicate slow decomposition under UV light (t₁/₂ ≈ 120 h) .

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